molecular formula C16H23BrN2O2 B4685705 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide

2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide

Cat. No. B4685705
M. Wt: 355.27 g/mol
InChI Key: ONCCUYUTGBYCNM-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been studied for its potential pharmacological properties. The compound has been synthesized using various methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects by modulating various signaling pathways in the body. The compound may also interact with specific receptors and enzymes in the body, leading to its observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific studies. The compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have analgesic effects by blocking pain signals in the body.

Advantages and Limitations for Lab Experiments

2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. Additionally, the compound has shown promising results in various scientific studies, making it an attractive compound for further research.
However, there are also limitations to using this compound in lab experiments. The compound has not yet been extensively studied in humans, and its potential side effects are not fully understood. Additionally, the compound may have limited solubility in certain solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide. One potential direction is to further explore the compound's potential as an anti-cancer agent. Researchers may also investigate the compound's potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may explore new synthesis methods to improve the yield and purity of the compound. Overall, the potential pharmacological properties of this compound make it an attractive compound for further research.

Scientific Research Applications

2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been studied extensively for its potential pharmacological properties. The compound has shown promising results in various scientific studies, including its potential as an anti-cancer agent, anti-inflammatory agent, and analgesic agent. The compound has also been studied for its potential as a treatment for neurological disorders.

properties

IUPAC Name

2-(3-bromophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-3-19-9-7-14(8-10-19)18-16(20)12(2)21-15-6-4-5-13(17)11-15/h4-6,11-12,14H,3,7-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCCUYUTGBYCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C(C)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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